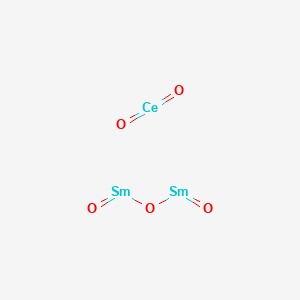
Samarium(III)hydroxidehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(III) hydroxide hydrate is an inorganic compound with the chemical formula Sm(OH)₃·xH₂O. It is a yellow solid that is part of the lanthanide series of elements. Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium(III) hydroxide hydrate can be synthesized using various methods. One common method involves the hydrothermal process, where samarium salts are reacted with a base under high temperature and pressure conditions. This method yields samarium(III) hydroxide nanoparticles with specific structural and morphological characteristics .
Industrial Production Methods
In industrial settings, samarium(III) hydroxide hydrate is often produced by reacting samarium oxide with water. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the hydroxide form. The resulting product is then hydrated to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Samarium(III) hydroxide hydrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form samarium salts and water.
Thermal Decomposition: Decomposes to samarium oxide hydroxide (SmO(OH)) when heated, and further heating produces samarium oxide (Sm₂O₃).
Common Reagents and Conditions
Acids: Common acids like hydrochloric acid and sulfuric acid are used to react with samarium(III) hydroxide hydrate to produce samarium salts.
Major Products Formed
Samarium Salts: Formed by reacting with acids.
Samarium Oxide Hydroxide and Samarium Oxide: Formed through thermal decomposition.
Scientific Research Applications
Samarium(III) hydroxide hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which samarium(III) hydroxide hydrate exerts its effects is primarily through its chemical reactivity. It can interact with various molecular targets, including acids and bases, to form different products. The pathways involved in these reactions are typically governed by the principles of acid-base chemistry and thermal decomposition .
Comparison with Similar Compounds
Similar Compounds
- Neodymium(III) hydroxide
- Europium(III) hydroxide
- Samarium(III) oxide
Uniqueness
Samarium(III) hydroxide hydrate is unique due to its specific chemical reactivity and the ability to form various products under different conditions. Its applications in diverse fields such as chemistry, biology, and industry further highlight its versatility compared to other similar compounds .
Properties
IUPAC Name |
samarium(3+);trihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Sm/h4*1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVKZCSXQGTND-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O4Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Sulfocalix[4]arene](/img/structure/B7802416.png)


![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)







![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
